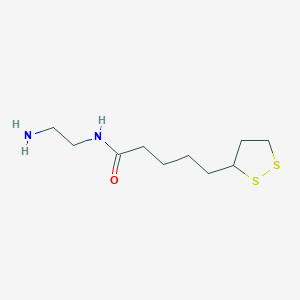![molecular formula C8H4BrFN2O2 B11930478 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2177264-08-1](/img/structure/B11930478.png)
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-bromo-4-fluoropirazolo[1,5-a]piridina-2-carboxílico es un compuesto heterocíclico con la fórmula molecular C8H4BrFN2O2 y un peso molecular de 259,03 g/mol . Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 6, un átomo de flúor en la posición 4 y un grupo ácido carboxílico en la posición 2 en el sistema de anillo de pirazolo[1,5-a]piridina . Es un intermedio valioso en la síntesis orgánica y tiene aplicaciones en diversos campos, incluida la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-bromo-4-fluoropirazolo[1,5-a]piridina-2-carboxílico generalmente implica los siguientes pasos :
Formación del núcleo de pirazolo[1,5-a]piridina: La estructura central se puede sintetizar mediante una reacción de condensación entre un derivado de pirazol adecuado y un derivado de piridina en condiciones ácidas o básicas.
Fluoración: El átomo de flúor en la posición 4 se puede introducir utilizando agentes fluorantes como Selectfluor o N-fluorobenzenosulfonimida (NFSI).
Carboxilación: El grupo ácido carboxílico en la posición 2 se puede introducir mediante reacciones de carboxilación utilizando dióxido de carbono o reactivos carboxilantes.
Métodos de producción industrial
Los métodos de producción industrial del ácido 6-bromo-4-fluoropirazolo[1,5-a]piridina-2-carboxílico implican la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para una síntesis eficiente y escalable, así como la aplicación de principios de química verde para minimizar los residuos y reducir el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-bromo-4-fluoropirazolo[1,5-a]piridina-2-carboxílico experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo y flúor se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reacciones de oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción para modificar el estado de oxidación de los grupos funcionales.
Reacciones de acoplamiento: El grupo ácido carboxílico puede participar en reacciones de acoplamiento para formar amidas, ésteres y otros derivados.
Reactivos y condiciones comunes
Sustitución nucleófila: Se pueden utilizar reactivos como azida de sodio, tiocianato de potasio o aminas en condiciones suaves a moderadas.
Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LAH) o el borohidruro de sodio (NaBH4) se emplean comúnmente.
Acoplamiento: Se utilizan reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) o DCC (diciclohexilcarbodiimida) para formar amidas y ésteres.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen derivados de pirazolo[1,5-a]piridina sustituidos, formas oxidadas o reducidas del compuesto y diversos derivados de amida o éster .
Aplicaciones Científicas De Investigación
El ácido 6-bromo-4-fluoropirazolo[1,5-a]piridina-2-carboxílico tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Ciencia de los materiales: El compuesto se utiliza en el desarrollo de materiales avanzados, incluidos semiconductores orgánicos y tintes fluorescentes.
Investigación biológica: Sirve como sonda en estudios biológicos para investigar actividades enzimáticas y procesos celulares.
Síntesis química: El compuesto es un bloque de construcción valioso en la síntesis orgánica para crear moléculas complejas.
Mecanismo De Acción
El mecanismo de acción del ácido 6-bromo-4-fluoropirazolo[1,5-a]piridina-2-carboxílico implica su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto puede interactuar con enzimas, receptores y otras proteínas, modulando su actividad.
Vías involucradas: Puede influir en diversas vías bioquímicas, incluida la transducción de señales, las vías metabólicas y la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 6-bromopiridina-2-carboxílico: Estructura similar pero carece del átomo de flúor y del anillo de pirazol.
Ácido 4-fluoropirazolo[1,5-a]piridina-2-carboxílico: Estructura similar pero carece del átomo de bromo.
Ácido pirazolo[1,5-a]piridina-2-carboxílico: Carece tanto del átomo de bromo como del átomo de flúor.
Unicidad
El ácido 6-bromo-4-fluoropirazolo[1,5-a]piridina-2-carboxílico es único debido a la presencia de átomos de bromo y flúor, que confieren una reactividad química y una actividad biológica distintas. Esta doble sustitución aumenta su versatilidad en la síntesis química y su potencial como farmacóforo en el descubrimiento de fármacos .
Propiedades
Número CAS |
2177264-08-1 |
|---|---|
Fórmula molecular |
C8H4BrFN2O2 |
Peso molecular |
259.03 g/mol |
Nombre IUPAC |
6-bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-5(10)7-2-6(8(13)14)11-12(7)3-4/h1-3H,(H,13,14) |
Clave InChI |
BUTYZIYTRBVXJU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=CN2N=C1C(=O)O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


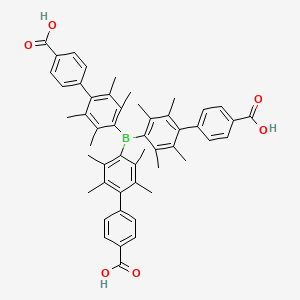
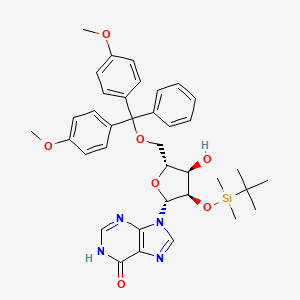
![Tert-butyl (s)-4-(7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B11930408.png)

![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)
![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)

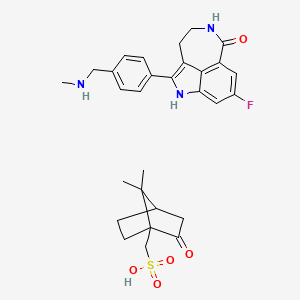
![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)
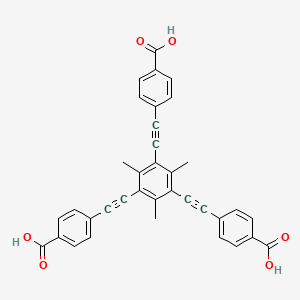
![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)

